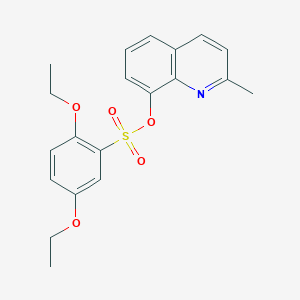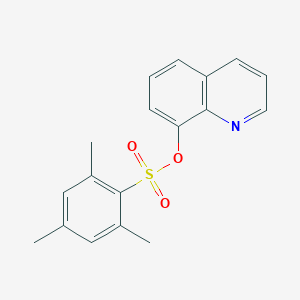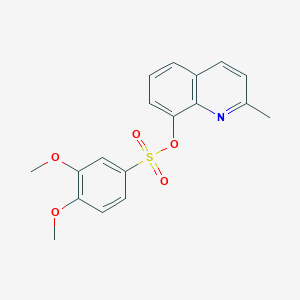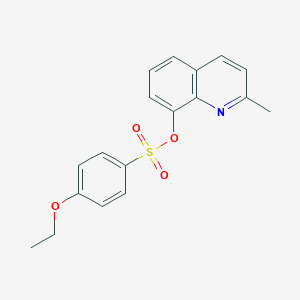
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as R1487, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Mechanism of Action
The exact mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. This dual action on the dopaminergic and serotonergic systems may contribute to its therapeutic effects in psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been found to increase dopamine and serotonin levels in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. Additionally, 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to decrease glutamate levels in the hippocampus, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for more precise and targeted experiments, which can lead to a better understanding of the underlying mechanisms of psychiatric disorders. However, one limitation of using 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the study of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine. One potential area of research is the development of more potent and selective derivatives of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine for use in the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine and its potential therapeutic effects in various neurological and psychiatric disorders. Finally, the development of novel drug delivery systems may help to overcome the limitations of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine's short half-life and improve its efficacy in clinical settings.
Conclusion:
In conclusion, 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its dual action on the dopaminergic and serotonergic systems may contribute to its therapeutic effects in psychiatric disorders. Further research is needed to fully understand the mechanisms of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine involves the reaction of 1-(2,5-dimethoxy-4-methylphenylsulfonyl)piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in high yield and purity.
Scientific Research Applications
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been studied extensively for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of various psychiatric disorders. Additionally, 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been found to have analgesic effects and may be useful in the development of novel pain medications.
properties
IUPAC Name |
1-benzhydryl-4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-20-18-24(32-3)25(19-23(20)31-2)33(29,30)28-16-14-27(15-17-28)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,18-19,26H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNBLCVFVMHMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B346240.png)

![1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B346242.png)
![1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346243.png)





![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346256.png)


